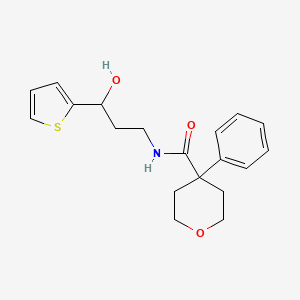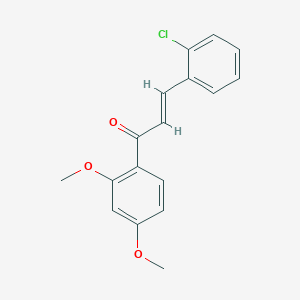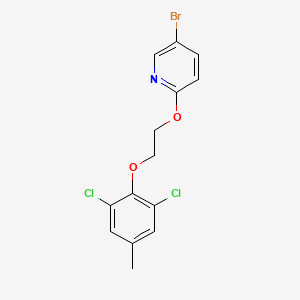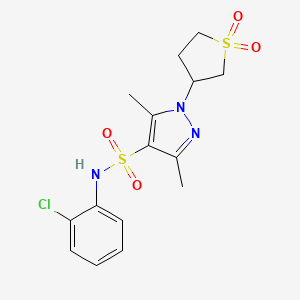
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule with a thiophene group (a five-membered ring containing four carbon atoms and a sulfur atom), a carboxamide group (a combination of a carbonyl group and an amine), and a tetrahydropyran ring (a six-membered ring containing five carbon atoms and an oxygen atom). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene, carboxamide, and tetrahydropyran groups. These groups would likely contribute to the overall polarity of the molecule and could participate in various intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Synthesis and Antidepressant Activity
Research has demonstrated the synthesis of thiophene-based compounds with significant antidepressant activity. For instance, a study detailed the synthesis of a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, evaluated for their antidepressant and neurotoxicity screening. The compounds exhibited promising antidepressant activities in behavioral investigations, suggesting their potential as therapeutic medications for depression (Mathew, Suresh, & Anbazhagan, 2014).
Crystal Structure and Molecular Analysis
Another study focused on the crystal structure and molecular analysis of a synthesized compound, showcasing its potential for further biological applications. This research underscores the importance of understanding the molecular and crystallographic characteristics of such compounds, which can provide insights into their interactions and potential applications (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Practical Synthesis for CCR5 Antagonists
A practical synthesis method was developed for an orally active CCR5 antagonist, demonstrating the compound's relevance in creating therapeutic agents targeting CCR5, a crucial receptor involved in various diseases. This research highlights the compound's utility in drug development processes, offering a new, efficient synthesis route (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Antimicrobial Activity
Further research into thiophene-based compounds has revealed their potential antimicrobial activities. A study synthesized various thiophenyl pyrazoles and isoxazoles, demonstrating significant antibacterial and antifungal activities. This finding suggests the compound's utility in developing new antimicrobial agents (Sowmya, Teja, Padmaja, Prasad, & Padmavathi, 2018).
Heterocyclic Synthesis
Investigations into heterocyclic synthesis utilizing thiophenylhydrazonoacetates have provided valuable insights into the synthesis of various heterocyclic derivatives. These studies contribute to the broader understanding of heterocyclic chemistry and its applications in developing pharmacologically active compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c21-16(17-7-4-14-24-17)8-11-20-18(22)19(9-12-23-13-10-19)15-5-2-1-3-6-15/h1-7,14,16,21H,8-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNOGVYZCMBRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCC(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2932412.png)
![2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2932413.png)
![2-Amino-6-ethyl-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2932414.png)
![3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)ethyl](methyl)amino}propanoic acid](/img/structure/B2932417.png)
![4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2932419.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2932420.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2932423.png)


![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2932431.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2932432.png)

![N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)